molecular formula C8H17N3O2 B1421914 Piperidine-1-carboximidamide acetate CAS No. 92658-58-7

Piperidine-1-carboximidamide acetate

Cat. No. B1421914
CAS RN: 92658-58-7
M. Wt: 187.24 g/mol
InChI Key: WIHXDIUIQYHKJI-UHFFFAOYSA-N
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Description

Piperidine-1-carboximidamide acetate is a chemical compound with the molecular formula C6 H13 N3 .C2 H4 O2 . It is used in life science research and has a molecular weight of 187.242 .


Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. One such method involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Another approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . A specific synthesis of 1-Piperidine-carboxamidinium sulfate was prepared by heating one equivalent O-methylisourea sulfate with two equivalents of piperidine under reflux .


Molecular Structure Analysis

The C1–N1 bond in the title compound is 1.3090 (17) Å, indicating double bond character. The bond lengths C1–N2 = 1.3640 (17) Å and C1–N3 = 1.3773 (16) Å are elongated and characteristic . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

  • HIV-1 Inhibition : A study by Imamura et al. (2006) identified a piperidine-4-carboxamide derivative, TAK-220, with potent anti-HIV-1 activity. This compound showed high CCR5 binding affinity and inhibited the replication of CCR5-using HIV-1 clinical isolates.

  • Anaplastic Lymphoma Kinase Inhibition : Bryan et al. (2012) reported on piperidine carboxamide as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), showing potential in cancer therapy.

  • Synthesis Research : Ge et al. (1999) demonstrated an efficient synthesis of formylmethyl piperidine-1-carbodithioate diethyl acetal and its analogs, which could be significant for further chemical applications.

  • Anti-acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, useful in treating conditions like dementia.

  • Ghrelin Inverse Agonists : Orr et al. (2015) developed polar aryl- and heteroaryl spiroazetidine-piperidine acetamides as ghrelin inverse agonists, which could have implications in treatments involving growth hormone regulation.

  • Behavioral and Cognitive Effects : Guzmán-Rodríguez et al. (2021) explored the effects of 1-Boc-Piperidine-4-Carboxaldehyde on binge-eating behavior and anxiety in rats, indicating potential therapeutic applications.

  • Anti-hyperglycemic Properties : Moustafa et al. (2021) evaluated carboximidamides derived from cyanamides for their potential in reducing the pathological effects of streptozotocin-induced diabetes.

  • Ionic Liquid Studies : Millán et al. (2013) investigated the reaction of p-nitrophenyl acetate with piperidine in various ionic liquids, contributing to a better understanding of medium effects on chemical reactions.

  • Anti-inflammatory Drug Development : Burayk et al. (2022) worked on discovering new anti-inflammatory compounds by targeting cyclooxygenases, which included derivatives of benzimidazole piperidine and phenoxy pyridine.

  • Synthesis of Piperidine Alkaloids : Cossy et al. (2002) reported on the enantioselective synthesis of piperidine alkaloids, demonstrating key steps like allyltitanation reactions and ring-closing or cross-metathesis reactions.

Safety and Hazards

As with many chemical compounds, handling Piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage. In case of skin or eye contact, immediate medical attention is necessary .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

acetic acid;piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.C2H4O2/c7-6(8)9-4-2-1-3-5-9;1-2(3)4/h1-5H2,(H3,7,8);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHXDIUIQYHKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCN(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679719
Record name Acetic acid--piperidine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92658-58-7
Record name Acetic acid--piperidine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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